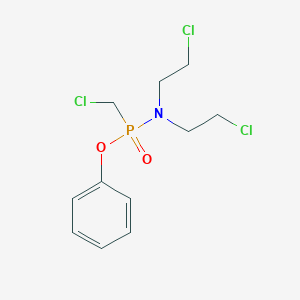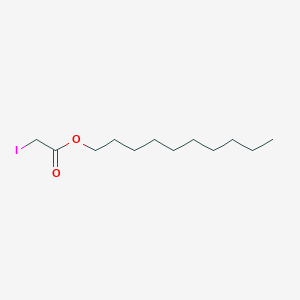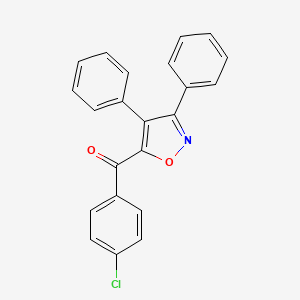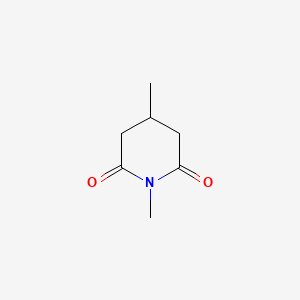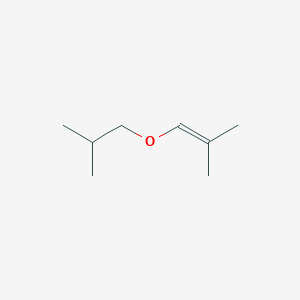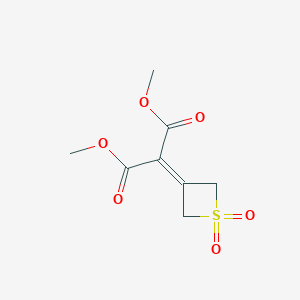
(1-Methoxy-6-oxopyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methoxy-6-oxopyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methoxy group and a ketone functionality. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
The synthesis of (1-Methoxy-6-oxopyridin-3-yl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyridine ring, which is functionalized with a methoxy group and a ketone.
Borylation: The key step in the synthesis is the introduction of the boronic acid group. This is often achieved through a borylation reaction, where a suitable boron reagent, such as bis(pinacolato)diboron, is used in the presence of a palladium catalyst.
Reaction Conditions: The borylation reaction is typically carried out under mild conditions, with temperatures ranging from room temperature to 80°C. Common solvents used include tetrahydrofuran (THF) and dimethylformamide (DMF).
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
(1-Methoxy-6-oxopyridin-3-yl)boronic acid undergoes a variety of chemical reactions, including:
Suzuki-Miyaura Coupling: This is one of the most common reactions involving boronic acids.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone. Common oxidizing agents include hydrogen peroxide and sodium periodate.
Substitution: The methoxy group on the pyridine ring can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Aplicaciones Científicas De Investigación
(1-Methoxy-6-oxopyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which (1-Methoxy-6-oxopyridin-3-yl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in the study of molecular recognition and enzyme inhibition . The boronic acid group interacts with specific molecular targets, such as enzymes or receptors, leading to the modulation of their activity.
Comparación Con Compuestos Similares
(1-Methoxy-6-oxopyridin-3-yl)boronic acid can be compared with other boronic acids, such as phenylboronic acid and 4-formylphenylboronic acid. While these compounds share the boronic acid functionality, this compound is unique due to the presence of the methoxy and ketone groups on the pyridine ring. This structural difference imparts distinct reactivity and selectivity in chemical reactions .
Similar Compounds
- Phenylboronic acid
- 4-Formylphenylboronic acid
- 2-Methoxyphenylboronic acid
Propiedades
Fórmula molecular |
C6H8BNO4 |
|---|---|
Peso molecular |
168.95 g/mol |
Nombre IUPAC |
(1-methoxy-6-oxopyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H8BNO4/c1-12-8-4-5(7(10)11)2-3-6(8)9/h2-4,10-11H,1H3 |
Clave InChI |
KFWXSGBVFFYVTG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN(C(=O)C=C1)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


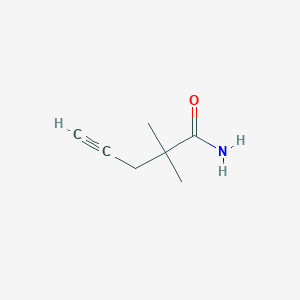
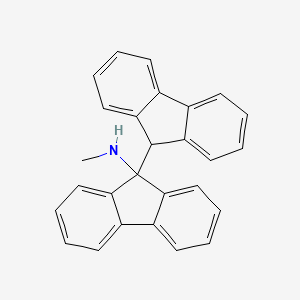
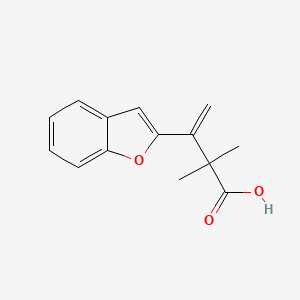

![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2,5-dimethoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14000836.png)

